molecular formula C15H21N3O3S B2669669 (3-Imidazolylpropyl)[(2-methoxy-4,5-dimethylphenyl)sulfonyl]amine CAS No. 898640-89-6

(3-Imidazolylpropyl)[(2-methoxy-4,5-dimethylphenyl)sulfonyl]amine

Cat. No.: B2669669
CAS No.: 898640-89-6
M. Wt: 323.41
InChI Key: KTNWHWJQKDQUIV-UHFFFAOYSA-N
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Description

(3-Imidazolylpropyl)[(2-methoxy-4,5-dimethylphenyl)sulfonyl]amine is a complex organic compound that features both an imidazole ring and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Imidazolylpropyl)[(2-methoxy-4,5-dimethylphenyl)sulfonyl]amine typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Attachment of the Propyl Chain: The propyl chain is introduced via alkylation reactions, often using propyl halides in the presence of a base.

    Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with sulfonyl chlorides, such as 2-methoxy-4,5-dimethylbenzenesulfonyl chloride, under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale batch or continuous flow processes. These methods ensure high yield and purity while minimizing waste and cost. The use of automated reactors and precise control of reaction conditions are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfoxide or sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group, where nucleophiles can replace the sulfonyl chloride.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions.

Major Products

    Oxidation: Oxidized imidazole derivatives.

    Reduction: Sulfoxides or sulfides.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

Chemistry

In organic synthesis, (3-Imidazolylpropyl)[(2-methoxy-4,5-dimethylphenyl)sulfonyl]amine serves as a versatile intermediate for the preparation of more complex molecules. Its unique structure allows for multiple functionalizations, making it valuable in the synthesis of heterocyclic compounds.

Biology

The compound’s imidazole ring is known for its biological activity, including antimicrobial and antifungal properties. Researchers are exploring its potential as a lead compound for the development of new pharmaceuticals.

Medicine

In medicinal chemistry, this compound is being investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in disease pathways.

Industry

The compound is also used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which (3-Imidazolylpropyl)[(2-methoxy-4,5-dimethylphenyl)sulfonyl]amine exerts its effects involves interactions with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzyme activity. The sulfonyl group can form strong hydrogen bonds, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (3-Imidazolylpropyl)sulfonamide: Lacks the methoxy and dimethyl groups, resulting in different reactivity and biological activity.

    (2-Methoxy-4,5-dimethylphenyl)sulfonyl chloride: Used as a precursor in the synthesis of the target compound.

    Imidazole: A simpler structure that serves as the core for many biologically active molecules.

Uniqueness

(3-Imidazolylpropyl)[(2-methoxy-4,5-dimethylphenyl)sulfonyl]amine stands out due to its combination of an imidazole ring and a sulfonyl group, which provides a unique set of chemical and biological properties. This dual functionality allows for diverse applications in various fields, making it a compound of significant interest.

Properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3S/c1-12-9-14(21-3)15(10-13(12)2)22(19,20)17-5-4-7-18-8-6-16-11-18/h6,8-11,17H,4-5,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTNWHWJQKDQUIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCCCN2C=CN=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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